molecular formula C20H20N2O2 B2497033 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide CAS No. 2034572-41-1

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide

Cat. No.: B2497033
CAS No.: 2034572-41-1
M. Wt: 320.392
InChI Key: RDUFQOFMLFOCRE-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a unique N-substituent: a 2-cyclopropyl-2-hydroxy-2-phenylethyl group. This structural motif combines a cyclopropyl ring, a hydroxyl group, and a phenyl moiety, which may confer distinct physicochemical and pharmacological properties. The cyclopropyl group may enhance metabolic stability, while the hydroxyl and phenyl groups could influence solubility and target binding affinity .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(18-12-14-6-4-5-9-17(14)22-18)21-13-20(24,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,22,24H,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFQOFMLFOCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=CC=CC=C3N2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide typically involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with 1H-indole-2-carboxylic acid. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) are used.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and hydroxy groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of indole-2-carboxamides is highly dependent on the N-substituent. Below is a comparative analysis of key analogs:

Compound Name Substituent Group Key Biological Activity Efficacy/Findings Reference ID
N-(4-chlorophenyl)-1H-indole-2-carboxamide 4-chlorophenyl Anticancer (bone cancer) Inhibits Saos-2 cell proliferation at 2.5–20 μM; reduces ezrin expression . IC50 not reported.
N-cyclopropyl-1H-indole-2-carboxamide Cyclopropyl Not specified Synthesized with 88% yield; structural simplicity may favor metabolic stability .
N-(3-acetylphenyl)-1H-indole-2-carboxamide 3-acetylphenyl MAO-A inhibition (lung cancer) Part of a series targeting lung cancer; synthesis validated via NMR and elemental analysis .
N-(benzoylphenyl)-5-substituted derivatives Benzoylphenyl + 5-methoxy/chloro Lipid-lowering Reduces hyperlipidemia in preclinical models; 5-substituents modulate activity .
Target compound 2-cyclopropyl-2-hydroxy-2-phenylethyl Unknown (predicted: anticancer) Hypothesized to combine ROS modulation (from hydroxyl) and enhanced bioavailability (cyclopropyl) .

Mechanistic and Pharmacological Comparisons

  • N-(4-chlorophenyl)-1H-indole-2-carboxamide : Exhibits dose-dependent cytotoxicity in Saos-2 osteosarcoma cells, likely via ROS generation and ezrin downregulation. Comparable to imatinib mesylate but effective at lower doses (2.5 μM vs. 40 μM for imatinib) .
  • N-(3-acetylphenyl)-1H-indole-2-carboxamide : Targets MAO-A in lung cancer, with synthesis optimized for purity (±0.5% elemental analysis error) .
  • N-benzoylphenyl derivatives : 5-methoxy or 5-chloro substitutions enhance lipid-lowering effects, suggesting substituent position critically impacts therapeutic outcomes .
  • Target compound : The 2-hydroxy group may mimic ROS-scavenging properties seen in other indole derivatives , while the cyclopropyl group could reduce oxidative metabolism, prolonging half-life .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 302.38 g/mol
  • CAS Number : 61788-26-9
  • Structure : The compound features an indole ring system, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound acts as a ligand for specific receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions and signaling.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown its efficacy against various cancer cell lines, leading to apoptosis (programmed cell death) in malignant cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits growth, making it a candidate for further development as an antibacterial agent.

Neuroprotective Effects

Preliminary findings indicate that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter levels could play a role in protecting neuronal cells from damage.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityShowed significant reduction in tumor size in xenograft models.
Study BAntimicrobial ActivityEffective against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 10 µg/mL.
Study CNeuroprotectionImproved survival rates of neuronal cells in culture under oxidative stress conditions.

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